

1,2,5-Trimethyl-1H-pyrrole-3-carbaldehyde synthesis pathway

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Compound of Interest

Compound Name: 1,2,5-Trimethyl-1H-pyrrole-3-carbaldehyde

Cat. No.: B184832

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An In-depth Technical Guide to the Synthesis of 1,2,5-Trimethyl-1H-pyrrole-3-carbaldehyde

This guide provides a comprehensive, technically-grounded overview of a robust and efficient synthetic pathway for **1,2,5-trimethyl-1H-pyrrole-3-carbaldehyde** (CAS No: 5449-87-6), a valuable heterocyclic building block in medicinal chemistry and materials science.^[1] We will dissect a validated two-stage synthetic strategy, beginning with the construction of the pyrrole core via the Paal-Knorr synthesis, followed by regioselective formylation using the Vilsmeier-Haack reaction. This document is intended for researchers, chemists, and drug development professionals, offering not just protocols, but the underlying mechanistic principles and field-proven insights to ensure successful execution.

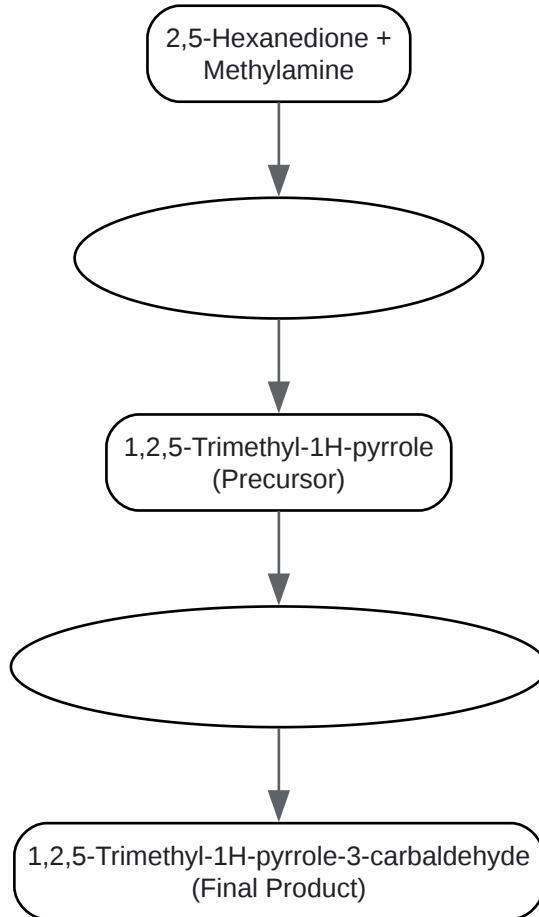
Overall Synthetic Strategy

The synthesis is logically divided into two primary stages:

- Stage 1: Precursor Synthesis. Formation of the 1,2,5-trimethyl-1H-pyrrole scaffold from acyclic precursors.
- Stage 2: Regioselective Formylation. Introduction of a carbaldehyde group onto the C3 position of the pyrrole ring.

This sequential approach allows for high-purity synthesis of the precursor, which is critical for a clean and efficient subsequent formylation step, minimizing side-product formation and

simplifying purification.



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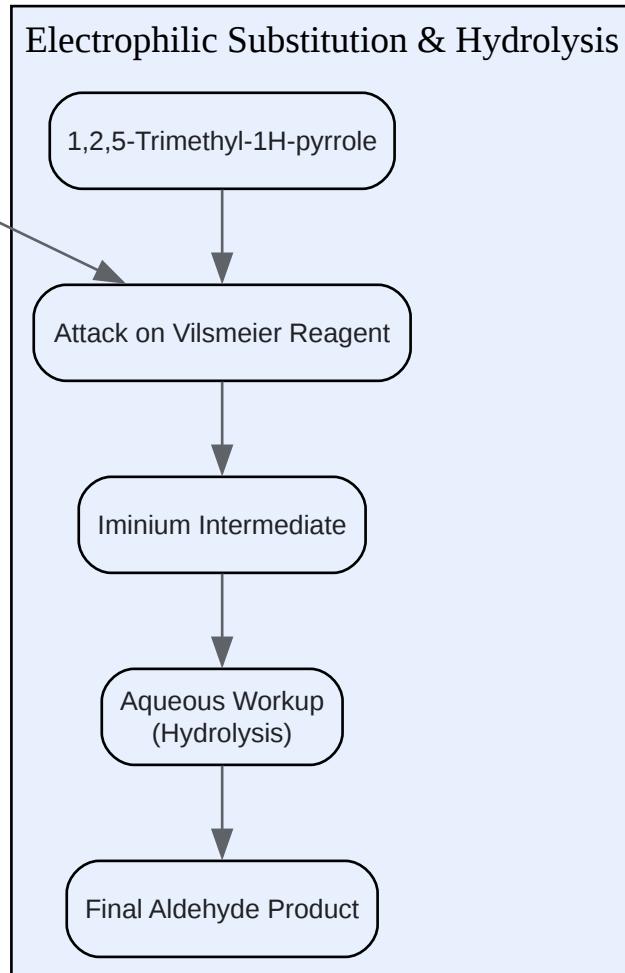
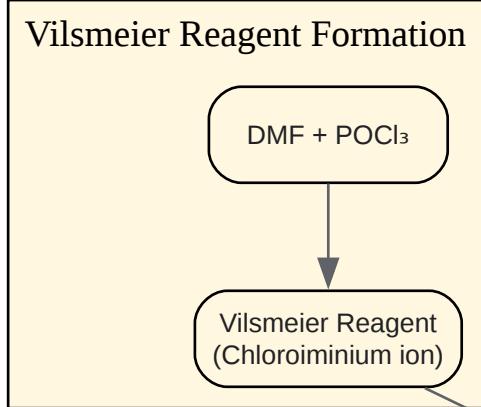
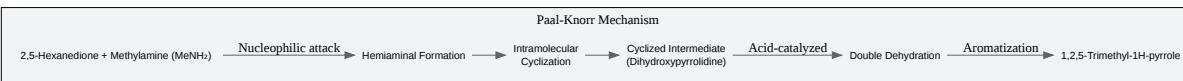
Caption: High-level overview of the two-stage synthesis pathway.

Part I: Synthesis of the 1,2,5-Trimethyl-1H-pyrrole Precursor

The construction of the N-substituted pyrrole ring is most effectively achieved using the Paal-Knorr synthesis. This classic condensation reaction is renowned for its reliability, operational simplicity, and the accessibility of its starting materials.^[2] It involves the reaction of a 1,4-dicarbonyl compound with a primary amine, catalyzed by acid, to yield the corresponding pyrrole.^{[3][4]}

Principle and Mechanism: The Paal-Knorr Reaction

The mechanism proceeds through the nucleophilic attack of the primary amine (methylamine) on one of the protonated carbonyl groups of the 1,4-dicarbonyl compound (2,5-hexanedione), forming a hemiaminal intermediate.[2][4] This is followed by an intramolecular cyclization via the attack of the nitrogen on the second carbonyl group. The final step is a dehydration cascade, which is often the rate-determining step, to yield the stable aromatic pyrrole ring.[2][4] The use of an acid catalyst is crucial as it activates the carbonyl groups toward nucleophilic attack.[5]



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